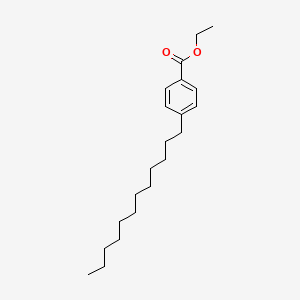
2,4-Dibromo-N,N-diethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-N,N-diethylaniline is an organic compound that belongs to the class of arylamines It is characterized by the presence of two bromine atoms attached to the benzene ring at the 2 and 4 positions, and a diethylamino group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N,N-diethylaniline typically involves the bromination of N,N-diethylaniline. The reaction is carried out by treating N,N-diethylaniline with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2 and 4 positions of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where N,N-diethylaniline is fed into a reactor along with bromine. The reaction mixture is then subjected to controlled conditions to achieve the desired product. The product is subsequently purified using techniques such as distillation or recrystallization to obtain high purity this compound.
化学反応の分析
Types of Reactions
2,4-Dibromo-N,N-diethylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding aniline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted anilines, thiophenols, and alkoxybenzenes.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include aniline derivatives with reduced bromine content.
科学的研究の応用
2,4-Dibromo-N,N-diethylaniline has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2,4-Dibromo-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The bromine atoms and the diethylamino group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
類似化合物との比較
Similar Compounds
N,N-Diethylaniline: Lacks the bromine atoms and has different reactivity and applications.
2,4-Dibromoaniline: Similar structure but lacks the diethylamino group, leading to different chemical properties and applications.
N,N-Dimethylaniline: Similar structure but with methyl groups instead of ethyl groups, resulting in different reactivity and applications.
Uniqueness
2,4-Dibromo-N,N-diethylaniline is unique due to the presence of both bromine atoms and the diethylamino group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
CAS番号 |
81090-52-0 |
|---|---|
分子式 |
C10H13Br2N |
分子量 |
307.02 g/mol |
IUPAC名 |
2,4-dibromo-N,N-diethylaniline |
InChI |
InChI=1S/C10H13Br2N/c1-3-13(4-2)10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3 |
InChIキー |
GURBXBQZMZFXCD-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=C(C=C(C=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


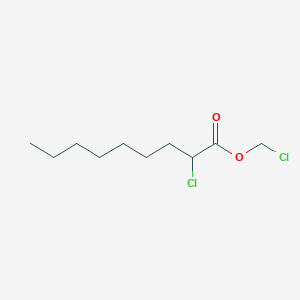
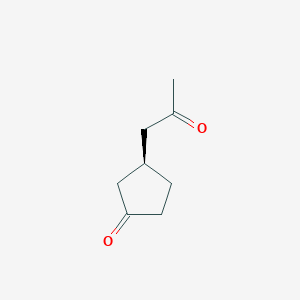
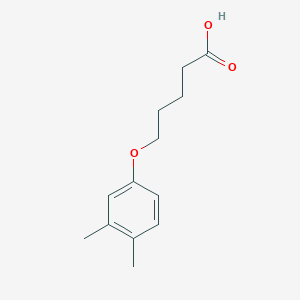


![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)
![[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14422524.png)

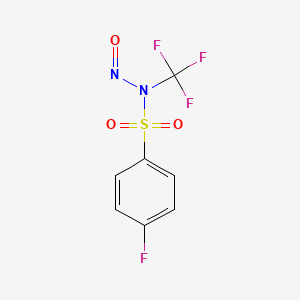


![3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl-](/img/structure/B14422557.png)
